molecular formula C12H11N B3352530 4-Cyclopropylisoquinoline CAS No. 485402-69-5

4-Cyclopropylisoquinoline

Cat. No. B3352530
M. Wt: 169.22 g/mol
InChI Key: OZHGAIKBHMVOCV-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . They are aromatic and have diverse biological activities, making them important in medicinal chemistry .


Synthesis Analysis

Quinolines can be synthesized through various methods, including the Skraup, Doebner-von Miller, and Conrad-Limpach synthesis . The specific synthesis route for “4-Cyclopropylisoquinoline” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of quinolines consists of a benzene ring fused to a pyridine ring. The cyclopropyl group at the 4th position in “4-Cyclopropylisoquinoline” would add three more carbon atoms to the structure .


Chemical Reactions Analysis

Quinolines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions “4-Cyclopropylisoquinoline” can undergo would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of quinolines can vary widely depending on their specific structure. These properties can include solubility, melting point, boiling point, and reactivity .

Safety And Hazards

Like all chemicals, quinolines can pose certain safety hazards. These can include toxicity, flammability, and environmental hazards . The specific safety hazards of “4-Cyclopropylisoquinoline” would depend on its specific structure and properties.

Future Directions

Research into quinolines is ongoing, with many potential future directions. These can include the development of new synthetic methods, the discovery of new biological activities, and the design of new quinoline-based drugs .

properties

IUPAC Name

4-cyclopropylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-2-4-11-10(3-1)7-13-8-12(11)9-5-6-9/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHGAIKBHMVOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476191
Record name Isoquinoline, 4-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylisoquinoline

CAS RN

485402-69-5
Record name Isoquinoline, 4-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromoisoquinoline (0.5 g, 2.403 mmol) and cyclopropylboronic acid (0.248 g, 2.88 mmol) in Toluene/water (11 ml, 10:1) was added phosphoric acid, potassium salt (1.02 g, 4.81 mmol) followed by addition of tricyclohexylphosphine (0.067 g, 0.240 mmol) and palladium(II) acetate (0.027 g, 0.120 mmol). The reaction mass was heated 100° C. and stirred for overnight. The reaction mass was diluted with water and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether) to get desired compound (0.4 g, 93%) as an oil. 1H NMR (400 MHz, CDCl3): δ ppm 9.12(s, 1H), 8.34-8.32 (d, J=8 Hz, 1H), 8.31 (s, 1H), 7.98-7.96 (d, J=8 Hz, 1H), 7.76 (t, J=4 Hz, 1H), 7.62 (t, J=4 Hz, 1H), 2.23 (s, 1H), 1.11 (t, J=4 Hz, 2H), 0.82 (t, J=8 Hz, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.248 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.067 g
Type
reactant
Reaction Step Two
Quantity
0.027 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Lemhadri, H Doucet, M Santelli - Synthetic communications, 2006 - Taylor & Francis
The tetraphosphine all‐cis‐1,2,3,4‐tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) in combination with [Pd(C 3 H 5 )Cl] 2 affords a very efficient catalyst for the coupling of …
Number of citations: 35 www.tandfonline.com
МТ ФАРМА - 2022
Number of citations: 0

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